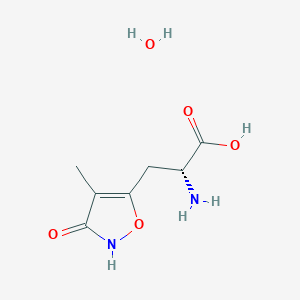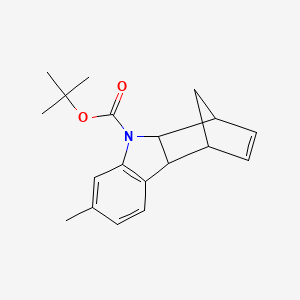![molecular formula C17H14O2 B12863737 2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
2-[4-(Benzyloxy)phenyl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenyl]furan is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a benzyloxy group attached to the phenyl ring, which is further connected to the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]furan can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. For instance, the reaction between 4-benzyloxyphenylboronic acid and 2-bromofuran in the presence of a palladium catalyst and a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale reactions using similar synthetic routes as described above. The choice of reagents, catalysts, and reaction conditions can be optimized for higher yields and cost-effectiveness. The use of microwave irradiation and other advanced techniques can also enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzyloxy)phenyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: N-bromosuccinimide (NBS), palladium catalysts
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Brominated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzyloxy)phenyl]furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)furan
- 2-(4-Methoxyphenyl)furan
- 2-(4-Hydroxyphenyl)furan
Comparison
2-[4-(Benzyloxy)phenyl]furan is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C17H14O2 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-(4-phenylmethoxyphenyl)furan |
InChI |
InChI=1S/C17H14O2/c1-2-5-14(6-3-1)13-19-16-10-8-15(9-11-16)17-7-4-12-18-17/h1-12H,13H2 |
Clave InChI |
IGZOCOHWEBTEQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


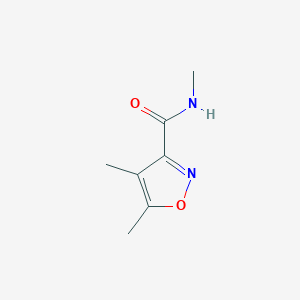
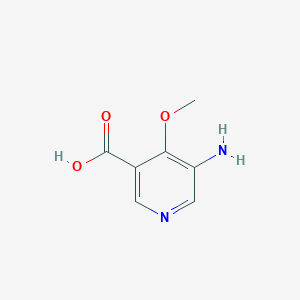
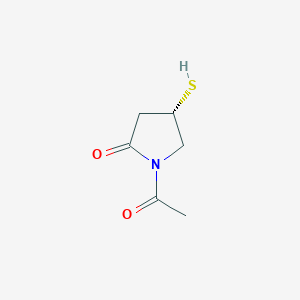
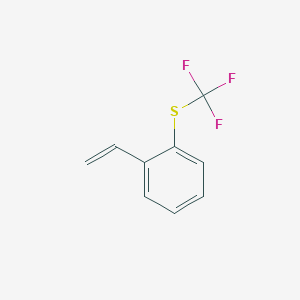
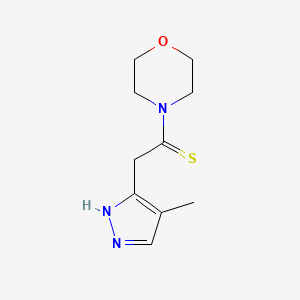

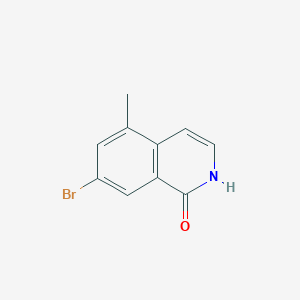
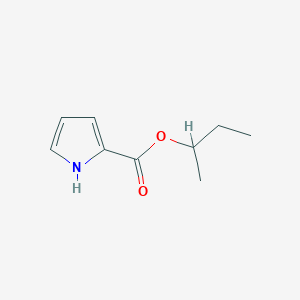
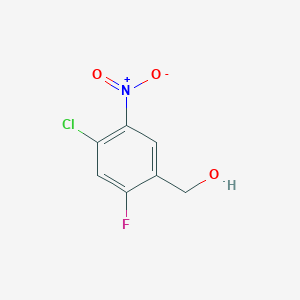
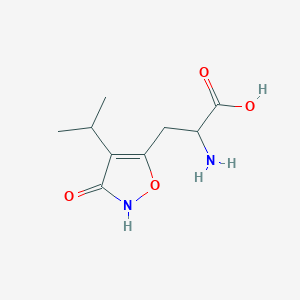
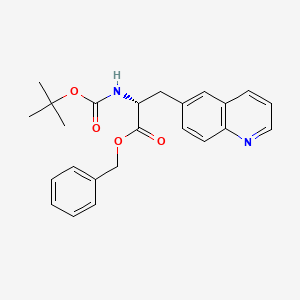
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
